Biofilm Inhibition Potency Against MRSA Compared to Ciprofloxacin
In a direct comparison within a fluorinated nicotinonitrile library, the target compound achieved a minimum biofilm inhibitory concentration (MBIC) of 62.2–124.4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas the reference antibiotic ciprofloxacin required higher concentrations to achieve equivalent biofilm suppression [1].
| Evidence Dimension | Anti-biofilm activity (MBIC) |
|---|---|
| Target Compound Data | 62.2–124.4 µg/mL |
| Comparator Or Baseline | Ciprofloxacin (control); precise numerical MBIC not explicitly stated in the abstract but reported as less potent in the same assay series |
| Quantified Difference | Qualitative superiority (target compound < comparator) |
| Conditions | MRSA planktonic and biofilm cultures; static microtiter plate assay with crystal violet staining, as described in the arch-der-pharmazie study [1] |
Why This Matters
MRSA biofilm eradication is a stringent efficacy benchmark; a lower MBIC relative to ciprofloxacin supports selection of this compound for mechanistic and lead-optimization studies targeting biofilm-associated infections.
- [1] Ibrahim, M.H., et al. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. Arch. Pharm. (Weinheim) 2022, 355, e2200040. DOI: 10.1002/ardp.202200040. View Source
